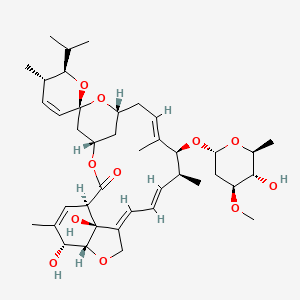

Avermectin B1b monosaccharide

Description

Contextualization within the Avermectin (B7782182) Class of Macrocyclic Lactones

The avermectins are a family of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis. wikipedia.orgnih.gov This class of natural products is renowned for its powerful biological activities against a wide range of nematodes and arthropods. mdpi.comnih.gov The discovery of avermectins in the mid-1970s, a result of a collaboration between the Kitasato Institute and Merck Sharp & Dohme Research Laboratories, revolutionized animal and human health by providing the world's first "endectocide," a compound effective against both internal and external parasites. acs.orgnobelprize.org

The natural fermentation of S. avermitilis yields eight closely related avermectin compounds, categorized into A-series and B-series. wikipedia.orgnih.gov The key distinction lies at the C-5 position of the macrocyclic ring, where A-series compounds possess a methoxy (B1213986) group, and B-series compounds have a hydroxyl group. cabidigitallibrary.org Generally, the B-series compounds exhibit greater potency. uniroma1.it Each series is further divided into '1' and '2' components, differing by a double bond between C-22 and C-23 in the '1' components and a hydrated C-22,23 single bond with a hydroxyl group at C-23 in the '2' components. cabidigitallibrary.org

Finally, each of these is composed of 'a' and 'b' homologs. The 'a' components feature a sec-butyl substituent at the C-25 position, while the 'b' components have an isopropyl group at this position. cabidigitallibrary.org Avermectin B1, a commercially significant product also known as abamectin (B1664291), is a mixture of Avermectin B1a (>80%) and Avermectin B1b (<20%). wikipedia.orgtoku-e.com

Overview of Avermectin B1b Structural Subtleties and Monosaccharide Component

Avermectin B1b is structurally characterized by a 16-membered macrocyclic lactone ring. mdpi.com Key features include a hydroxyl group at the C-5 position, a double bond between C-22 and C-23, and an isopropyl group at the C-25 position. cabidigitallibrary.org A defining characteristic of the avermectins, distinguishing them from the related milbemycins, is the presence of a disaccharide moiety attached at the C-13 position. cabidigitallibrary.orgnih.gov This disaccharide is composed of two units of the deoxysugar L-oleandrose.

Avermectin B1b monosaccharide is a derivative where one of the two L-oleandrose sugar units has been removed. uniroma1.it This structural modification, specifically the loss of the terminal oleandrose (B1235672) unit, has a discernible impact on the molecule's biological activity.

Historical Scientific Discoveries Pertaining to Avermectin Glycosides

The initial discovery of the avermectin complex in 1975 stemmed from a screening program that tested microbial fermentation products for activity against the nematode Nematospiroides dubius in mice. acs.org The active compounds were isolated from the mycelia of Streptomyces avermitilis. acs.org Early structural elucidation studies revealed the macrocyclic lactone core and the presence of a glycosidic side chain at C-13. acs.orgresearchgate.net Methanolysis of avermectin A2 yielded an aglycone and a mixture of α- and β-methyl-L-oleandroside, confirming the identity of the sugar units. acs.org

Subsequent research focused on structure-activity relationships, which involved the chemical modification of the natural avermectins. The synthesis of 22,23-dihydroavermectin B1 (ivermectin) by selective hydrogenation was a pivotal development. uniroma1.it Studies on ivermectin and its derivatives further highlighted the importance of the glycosidic moiety. It was found that the monosaccharide derivatives were two- to four-fold less active than the corresponding disaccharides, and the aglycone (the macrocycle without any sugar units) retained significantly less activity. uniroma1.it This demonstrated the crucial role of the carbohydrate portion of the molecule in its potent biological effects.

Significance of Monosaccharide Moiety in Avermectin Research

The monosaccharide moiety of avermectins, including this compound, is a focal point in avermectin research for several reasons. Structure-activity relationship studies have consistently shown that the integrity of the sugar portion of the molecule is critical for its high potency. rsc.orgkitasato-u.ac.jp While the aglycone alone has minimal activity, the presence of even a single sugar unit, as in the monosaccharide, restores a significant portion of its biological function, though it is generally less potent than the parent disaccharide. uniroma1.itrsc.org

The sugar moieties are also believed to influence the molecule's pharmacokinetic properties. The presence or absence of these relatively lipophilic sugar groups can alter the physicochemical properties of the drug, which in turn affects its interaction with biological membranes and transport proteins. nih.gov

Furthermore, the monosaccharide serves as a key intermediate in the synthesis of novel avermectin derivatives. rsc.orggoogle.comgoogle.com Researchers have utilized Avermectin B1 monosaccharide as a starting material for creating new analogs with modified sugar portions, aiming to enhance biological activity, improve water solubility, or alter the spectrum of activity. nih.govresearchgate.net For instance, enzymatic glycosylation has been employed to produce new avermectin glycosides with enhanced nematicidal activity. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C40H58O11 |

|---|---|

Molecular Weight |

714.9 g/mol |

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C40H58O11/c1-21(2)35-24(5)14-15-39(51-35)19-29-17-28(50-39)13-12-23(4)36(49-32-18-31(45-8)34(42)26(7)47-32)22(3)10-9-11-27-20-46-37-33(41)25(6)16-30(38(43)48-29)40(27,37)44/h9-12,14-16,21-22,24,26,28-37,41-42,44H,13,17-20H2,1-8H3/b10-9+,23-12+,27-11+/t22-,24-,26-,28+,29-,30-,31-,32-,33+,34-,35+,36-,37+,39+,40+/m0/s1 |

InChI Key |

NJTGMYOUKBELLQ-SVNGNTECSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C(C)C)C)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C(C)C)C)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Avermectin Monosaccharides

Elucidation of the Avermectin (B7782182) Biosynthesis Gene Cluster in Streptomyces avermitilis

The genetic blueprint for avermectin production is located in a large, contiguous region of the Streptomyces avermitilis chromosome. asm.orgasm.org This avermectin biosynthetic gene cluster spans approximately 95 kilobases (kb) and contains at least 18 open reading frames (ORFs) that encode the enzymes responsible for synthesizing and modifying the avermectin molecule. pnas.orgnih.gov Deletion analysis has been instrumental in mapping the functions of different regions within this cluster. A central 60-kb region is dedicated to the synthesis of the macrolide ring, while a 13-kb region at one end is responsible for the synthesis and attachment of the oleandrose (B1235672) sugar moieties. asm.org Another 10-kb region at the opposite end contains genes for positive regulation and C-5 O-methylation. asm.org

The organization of the ave gene cluster is modular and reflects the sequential nature of avermectin biosynthesis. It is broadly categorized into genes for polyketide synthesis, aglycone modification, sugar biosynthesis, glycosylation, and regulation. nih.govnih.gov This organized structure has facilitated the targeted genetic manipulation of the pathway to produce novel derivatives.

Table 1: Key Genes in the Avermectin Biosynthetic Cluster and Their Proposed Functions

| Gene(s) | Proposed Function | Reference(s) |

| aveA1, aveA2, aveA3, aveA4 | Avermectin Polyketide Synthase (PKS) modules for aglycone backbone synthesis. | pnas.orgnih.gov |

| aveC | Dehydratase, involved in modification at C22-C23. | mdpi.com |

| aveD | C5-O-methyltransferase. | jmb.or.kr |

| aveE | P450 hydroxylase, likely involved in furan (B31954) ring formation. | nih.gov |

| aveF | C5-ketoreductase. | jmb.or.kr |

| aveR | Pathway-specific positive regulator. | jmb.or.kr |

| aveBI-BVIII (avrBCDEFGHI) | Biosynthesis and attachment of dTDP-L-oleandrose. | mdpi.comnih.gov |

Role of Polyketide Synthases in Aglycone Formation

The core of the avermectin molecule is a 16-membered macrocyclic lactone, the aglycone, which is assembled by a type I polyketide synthase (PKS). This large, multifunctional enzyme complex is encoded by four genes: aveA1, aveA2, aveA3, and aveA4. pnas.orgnih.gov Together, these genes encode a total of 12 modules, each responsible for one round of polyketide chain elongation. pnas.org The biosynthesis of the avermectin aglycone initiates with a starter unit, which for the "b" series of avermectins like Avermectin B1b, is isobutyryl-CoA. mdpi.com This starter unit is then sequentially extended by the addition of seven acetate (B1210297) and five propionate (B1217596) units, as dictated by the specificity of the acyltransferase (AT) domains within each PKS module. nih.gov The entire PKS system comprises 55 distinct active sites, making it one of the most complex enzyme systems identified. nih.gov The final polyketide chain is released and cyclized to form the initial aglycone, which then undergoes a series of modifications to yield the mature avermectin aglycone. nih.gov

Genetic and Enzymatic Determinants of Oleandrose Sugar Synthesis

The glycosylation of the avermectin aglycone is critical for its biological activity. Avermectins are typically adorned with a disaccharide of L-oleandrose. The formation of Avermectin B1b monosaccharide involves the attachment of a single L-oleandrose unit to the C13 position of the avermectin B1b aglycone. This process relies on a dedicated set of genes within the ave cluster that synthesize the activated sugar donor, dTDP-L-oleandrose, and the glycosyltransferase that catalyzes its attachment.

Pathways for dTDP-L-Oleandrose Precursor Formation

The biosynthesis of the deoxysugar L-oleandrose begins with glucose-1-phosphate. asm.org A series of enzymatic reactions, encoded by the aveB genes (also referred to as avrB-I), convert this primary metabolite into the activated sugar nucleotide dTDP-L-oleandrose. mdpi.comnih.gov The proposed pathway involves several key steps:

Activation of Glucose-1-Phosphate: The enzyme OleS (a dTDP-D-glucose synthase) activates glucose-1-phosphate to dTDP-D-glucose. asm.orgasm.org

Dehydration: OleE (a dTDP-glucose 4,6-dehydratase) then converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose, a key intermediate in many deoxysugar biosynthetic pathways. asm.orgasm.org

Further Modifications: Subsequent enzymatic steps, including C-2 deoxygenation, epimerization at C-3 and C-5, C-4 ketoreduction, and C-3 O-methylation, are required to transform dTDP-4-keto-6-deoxyglucose into the final product, dTDP-L-oleandrose. asm.org The genes oleW, oleV, oleL, and oleU in the oleandomycin (B1677203) cluster, which are homologous to genes in the ave cluster, are involved in these latter steps. asm.org

Characterization of Glycosyltransferases (e.g., AveBI) for Monosaccharide Attachment

The attachment of the L-oleandrose moiety to the avermectin aglycone is catalyzed by a glycosyltransferase. Within the avermectin gene cluster, the gene aveBI (also known as avrB) encodes the glycosyltransferase responsible for this reaction. mdpi.comnih.gov AveBI is an iterative glycosyltransferase, meaning it can catalyze the addition of both the first and second oleandrose units to form the disaccharide found in mature avermectins. dntb.gov.ua For the formation of this compound, AveBI catalyzes the transfer of a single L-oleandrose unit from the activated donor, dTDP-L-oleandrose, to the C13-hydroxyl group of the avermectin B1b aglycone.

Specificity and promiscuity of Glycosylation Enzymes

While glycosyltransferases often exhibit a high degree of specificity for both their sugar donor and acceptor substrates, many also display a degree of promiscuity. nih.govresearchgate.net This flexibility is a key tool for generating novel glycosylated compounds through metabolic engineering. The avermectin glycosyltransferase, AveBI, has been shown to be remarkably promiscuous. It can accept a range of different sugar nucleotide donors and can glycosylate various avermectin aglycone analogs. scite.ai This promiscuity allows AveBI to attach sugar intermediates to the aglycone, a property that has been exploited in combinatorial biosynthesis experiments. nih.gov The ability of AveBI to accommodate different substrates is crucial for the production of novel avermectin monosaccharide variants.

Directed Biosynthesis and Mutational Approaches for Avermectin Monosaccharide Variants

The understanding of the avermectin biosynthetic pathway has enabled the rational design of novel avermectin derivatives through metabolic engineering techniques such as directed biosynthesis and mutasynthesis. nih.govresearchgate.net These approaches aim to introduce structural diversity, potentially leading to compounds with enhanced properties.

Directed biosynthesis involves feeding the fermentation culture of S. avermitilis with analogs of natural precursors. For example, by providing unnatural starter units, novel avermectins with modified side chains at the C25 position have been produced. researchgate.net

Mutasynthesis is a more targeted approach that involves creating a mutant strain of S. avermitilis that is blocked in the biosynthesis of a specific precursor. researchgate.netacs.org This mutant is then fed with a synthetic analog of that precursor, which is incorporated into the final product. This strategy has been successfully used to generate novel avermectin analogs. For instance, by inactivating genes in the oleandrose biosynthetic pathway and supplying alternative sugar donors, it is possible to generate novel monosaccharide derivatives, leveraging the promiscuity of the glycosyltransferase AveBI. nih.gov

Combinatorial biosynthesis , which involves the swapping of genes or domains between different biosynthetic pathways, has also been employed. asm.orgscienceopen.com For instance, replacing the loading module of the avermectin PKS with that from the milbemycin pathway has led to the production of new avermectin derivatives. scispace.com Similarly, expressing the avermectin deoxysugar genes in a heterologous host and feeding it with various aglycones has resulted in the creation of novel mono- and disaccharide avermectins, further highlighting the flexibility of the glycosylation machinery. nih.gov These strategies hold significant promise for the generation of a wide array of this compound variants with potentially novel biological activities.

Metabolic Flux Analysis and Optimization for Monosaccharide Yield

Metabolic Flux Analysis (MFA) is a powerful systems biology tool used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govcreative-proteomics.com In the context of Streptomyces avermitilis, the producer of avermectins, MFA provides a quantitative framework to understand the complex metabolic network that channels primary metabolites into the biosynthesis of secondary metabolites like this compound. creative-proteomics.compnas.org By mapping the flow of carbon from central metabolism to specific biosynthetic precursors, MFA is instrumental in identifying metabolic bottlenecks, understanding regulatory networks, and devising rational strategies for strain improvement. nih.govnih.gov

The biosynthesis of this compound, the intermediate formed by the glycosylation of the Avermectin B1b aglycone with the first L-oleandrose unit, depends on the efficient supply of two key precursor types from primary metabolism. pnas.orgmdpi.com The first is the isobutyryl-CoA starter unit, derived from the catabolism of valine, which initiates the polyketide chain for all "b" series avermectins. nih.gov The second is the activated sugar, TDP-L-oleandrose, which is synthesized from glucose-6-phosphate. pnas.orgacs.org MFA allows researchers to analyze the distribution of flux at key nodes, such as the branch points for amino acid synthesis and the pentose (B10789219) phosphate (B84403) pathway, which directly compete for resources required for avermectin production. pnas.orgnih.gov

Optimization efforts guided by MFA focus on redirecting metabolic flux towards these essential precursors. This involves a multi-pronged approach: enhancing the supply of starter and extender units for the aglycone, boosting the synthesis of the oleandrose moiety, and down-regulating competing pathways that drain the precursor pools. nih.govoup.com

Detailed Research Findings

Research into optimizing avermectin production has demonstrated that manipulating the metabolic flux can lead to significant yield improvements. While many studies report on the final avermectin product, these enhancements are fundamentally linked to an increased supply of intermediates, including the this compound.

Enhancing Precursor Supply for the Aglycone and Monosaccharide:

The availability of acyl-CoA precursors is critical. For Avermectin B1b, this means ensuring a high intracellular concentration of isobutyryl-CoA (the starter unit), as well as malonyl-CoA and methylmalonyl-CoA (the extender units). nih.gov Simultaneously, the flux from glucose metabolism must be efficiently channeled into the biosynthesis of TDP-L-oleandrose. The genes responsible for oleandrose biosynthesis (aveBII-BVIII) are located within the avermectin gene cluster. pnas.orgnih.gov Studies have shown that global regulatory genes, such as AveI, can direct carbon flux from primary metabolism (like fatty acid synthesis) towards secondary metabolism, thereby increasing the availability of precursors for both the aglycone and the sugar. oup.comx-mol.net

One successful strategy involves the overexpression of genes that enhance the utilization of the primary carbon source, such as starch. Overexpressing the malEFG gene cassette, which encodes a maltose (B56501) transporter, improves starch utilization and subsequently enhances avermectin production. nih.gov Furthermore, supplementing the fermentation medium with precursors like propionate has been shown to increase avermectin B1a production by 12.8–13.8%, indicating that precursor availability is a limiting factor. nih.gov

The table below summarizes findings from various metabolic engineering strategies aimed at increasing the flux towards avermectin precursors.

| Genetic Modification Strategy | Target Gene(s) / Pathway | Host Strain | Observed Effect on Production | Reference |

| Enhancing Starter Unit Supply | Heterologous expression of engineered Mei-PKS to produce 2-methylbutyrate (B1264701) (precursor for 'a' series) | S. avermitilis WT | 4.36-fold increase in Avermectin B1a titer | nih.gov |

| Enhancing Precursor & Cofactor Supply | Overexpression of S-adenosylmethionine (SAM) synthetase gene (metK) | S. avermitilis WT | Increased avermectin production | nih.gov |

| Redirecting Carbon Flux | Deletion of the global regulator AveI | S. avermitilis NRRL8165 | Up to 10-fold increase in Avermectin B1a | oup.comx-mol.net |

| Engineering Global Regulators | Expression of evolved principal sigma factor hrdB (mutant A56) | Industrial S. avermitilis | 53% increase in Avermectin B1a yield (to 6.38 g/L) | pnas.orgnih.gov |

| Combined Precursor Strategy | Engineering Mei-PKS + CRISPRi inhibition of competing pathways + overexpression of fatty acid β-oxidation genes | High-yield industrial strain A229 | 37.8% increase in Avermectin B1a titer (to 8836.4 µg/mL) | nih.govnih.gov |

Identifying and Relieving Metabolic Bottlenecks:

Metabolic flux analysis can pinpoint specific enzymatic steps that act as bottlenecks. For instance, analysis of Streptomyces metabolism has identified branch points at glucose-6-phosphate, pyruvate, and oxaloacetate as critical nodes that control the flux towards secondary metabolite production. nih.gov By manipulating these nodes, for example, by adding specific precursors identified through metabolic analysis, production can be enhanced. nih.gov

Transcriptome and proteome analyses complement MFA by revealing the expression levels of genes and proteins under different conditions. These studies have shown that in avermectin-overproducing strains, genes related to precursor supply pathways are often upregulated, while those for competing pathways like the TCA cycle and fatty acid metabolism are repressed. nih.gov This coordinated regulation ensures that metabolic flux is preferentially directed towards avermectin biosynthesis during the production phase. pnas.orgnih.gov The table below details the impact of manipulating regulatory genes.

| Regulatory Gene Manipulation | Gene | Function | Impact on Avermectin Production | Reference |

| Overexpression | aveR | Pathway-specific positive regulator | Increased transcription of biosynthetic genes | pnas.org |

| Deletion | sig6 | Extracytoplasmic function (ECF) sigma factor | 2 to 2.7-fold increase | nih.gov |

| Deletion | aveM (efflux protein) | Target of AveT regulator, negative effect | Increased production | frontiersin.orgasm.org |

| Overexpression | AveT (regulator) | Activator of production | Increased production | frontiersin.orgasm.org |

Chemical Synthesis, Semi Synthesis, and Derivatization of Avermectin B1b Monosaccharide Analogs

Strategies for De Novo Chemical Synthesis of L-Oleandrose and Related Dideoxy Sugars

The de novo synthesis of L-oleandrose, the sugar moiety found in Avermectin (B7782182) B1b, and other dideoxy sugars is a critical aspect of creating novel avermectin analogs. wikipedia.org This approach allows for the introduction of diverse structural modifications that are not accessible through the derivatization of the natural product.

The formation of the glycosidic bond is a pivotal step in the synthesis of avermectin analogs. Stereoselective control during this reaction is paramount, as the anomeric configuration significantly influences the biological activity of the resulting compound. The lack of a participating group at the C2 position of 2-deoxy sugars, like L-oleandrose, presents a significant challenge in achieving high stereoselectivity. mdpi.comresearchgate.net

Recent advancements have focused on various strategies to overcome this hurdle:

Catalytic Methods: Gold-catalyzed glycosylation reactions and the use of bis-thiourea catalysts have shown promise in achieving β-selectivity with 2-deoxy sugars. mdpi.com Palladium-Xantphos complexes have also been employed to activate ortho-iodobiphenyl thioglycosides for β-selective glycosylation with phenolic nucleophiles. mdpi.com

Directing Groups: The use of directing groups at remote positions on the sugar donor can influence the stereochemical outcome of the glycosylation reaction. researchgate.net

Anomeric O-Alkylation and Umpolung Strategies: These alternative approaches circumvent the challenges of traditional glycosylation by reversing the polarity of the reacting partners. mdpi.com Anomeric O-alkylation with triflates as electrophiles has been particularly effective for the synthesis of 2-deoxy-β-glycosides. rsc.org

Phenanthroline as an Additive: The use of commercially available phenanthroline as an additive has been shown to be effective in the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides. acs.org

A variety of methods for the functionalization of carbohydrate building blocks provides a number of stereoselective approaches to various classes of optically active derivatives. acs.org

The synthesis of enantiomerically pure sugar building blocks is fundamental to the de novo synthesis of L-oleandrose and its analogs. Chiral pool synthesis, which utilizes readily available chiral starting materials like carbohydrates and amino acids, is a common and cost-effective strategy. wikipedia.org L-malic acid, for instance, is a versatile C4 chiral building block that can be transformed into a variety of useful intermediates for natural product synthesis. magtech.com.cn

Enantioselective synthesis, which creates new chiral centers in a molecule, offers another powerful approach. wikipedia.org This can be achieved through:

Enantioselective Catalysis: Chiral catalysts, often metal complexes with chiral ligands, can effectively control the stereochemistry of a reaction. wikipedia.org

Biocatalysis: Enzymes can be used to perform highly selective transformations, such as the enzymatic oxidation of chlorobenzene (B131634) to produce chiral diols for sugar synthesis. mdpi.com

Asymmetric Reactions: Reactions like the Sharpless asymmetric epoxidation are instrumental in creating chiral epoxides, which are versatile intermediates in the synthesis of complex molecules, including sugars. mdpi.com

These enantioselective methods provide access to a wide range of chiral building blocks, enabling the synthesis of diverse and novel dideoxy sugar analogs for incorporation into the avermectin scaffold.

Stereoselective Glycosidation Methodologies

Semi-Synthetic Modifications of Avermectin B1b at the Glycosidic Linkage

Semi-synthetic modifications of avermectins, starting from the natural product, offer a more direct route to novel analogs. These strategies often focus on altering the glycosidic linkage or the sugar moieties themselves.

Enzymatic glycosylation has emerged as a powerful tool for the synthesis of novel avermectin glycosides, often leading to derivatives with enhanced properties. uni.lunih.gov Glycosyltransferases, enzymes that catalyze the formation of glycosidic bonds, can be used to attach various sugar units to the avermectin aglycone or its monosaccharide derivative.

For instance, a uridine (B1682114) diphosphate (B83284) (UDP)-glycosyltransferase from Bacillus licheniformis has been successfully used to catalyze the glycosylation of avermectin B1a with different UDP-sugars, producing avermectin B1a 4″-β-D-glucoside, 4″-β-D-galactoside, 4″-β-L-fucoside, and 4″-β-2-deoxy-D-glucoside. uni.lunih.gov Similarly, the glycosyltransferase from Saccharopolyspora erythraea can glycosylate avermectin and ivermectin mono- and disaccharides at the C-4' and C-4" positions using UDP-glucose as the sugar donor. asm.org

Table 1: Examples of Enzymatically Synthesized Avermectin Glycosides

| Parent Compound | Enzyme Source | Sugar Donor | Product | Reference |

| Avermectin B1a | Bacillus licheniformis | UDP-D-glucose | Avermectin B1a 4″-β-D-glucoside | uni.lunih.gov |

| Avermectin B1a | Bacillus licheniformis | UDP-D-galactose | Avermectin B1a 4″-β-D-galactoside | uni.lunih.gov |

| Avermectin B1a | Bacillus licheniformis | UDP-L-fucose | Avermectin B1a 4″-β-L-fucoside | uni.lunih.gov |

| Avermectin B1a | Bacillus licheniformis | UDP-2-deoxy-D-glucose | Avermectin B1a 4″-β-2-deoxy-D-glucoside | uni.lunih.gov |

| Avermectin Monosaccharide | Saccharopolyspora erythraea | UDP-glucose | 4'-O-glucosyl-avermectin monosaccharide | asm.org |

These enzymatic approaches offer a high degree of regio- and stereoselectivity, providing access to novel glycosides that are difficult to obtain through purely chemical methods.

A common strategy for modifying the glycosidic portion of avermectins involves the selective hydrolysis of the disaccharide to the monosaccharide or aglycone, followed by re-glycosylation.

Selective Hydrolysis: Avermectins are known to be susceptible to cleavage of the disaccharide chain under acidic conditions. tandfonline.com Controlled acid hydrolysis can selectively remove the terminal oleandrose (B1235672) unit, yielding the avermectin B1b monosaccharide. The reaction conditions, such as acid concentration and temperature, can be tuned to favor the formation of the monosaccharide over the complete hydrolysis to the aglycone. tandfonline.com For example, treating ivermectin with 0.01–0.1% sulfuric acid in methanol (B129727) favors the formation of monosaccharide derivatives, while higher concentrations (1–10%) lead to the aglycone.

Re-glycosylation: Once the monosaccharide or aglycone is obtained, it can be re-glycosylated with different sugar moieties using either chemical or enzymatic methods, as described in the previous sections. This allows for the introduction of a wide variety of sugar analogs at the C-13 position of the avermectin core, leading to a diverse library of semi-synthetic derivatives.

This two-step approach provides significant flexibility in designing and synthesizing novel avermectin analogs with tailored properties.

Enzymatic Glycosylation for Novel Avermectin Glycosides

Derivatization of the Monosaccharide Moiety

Direct chemical modification of the existing monosaccharide moiety of Avermectin B1b offers another avenue for creating new analogs. The hydroxyl groups on the oleandrose unit are primary targets for derivatization.

A study on the derivatization of various avermectins, including ivermectin, demonstrated the formation of two main fluorescent derivatives: trifluoroacetyl esters (flu-TFA) and derivatives with a free hydroxyl group at the glycosidic ring (flu-OH). nih.gov Optimization of the derivatization conditions, involving the use of 1-methylimidazole, trifluoroacetic anhydride (B1165640), triethylamine, and trifluoroacetic acid, resulted in the reproducible formation of these derivatives. nih.gov

Furthermore, modifications at the 4'-position of the oleandrose moiety have been explored. For instance, the synthesis of 4'-amino-4'-deoxyoleandrose derivatives of avermectin B1 was pursued, inspired by the presence of basic amino groups in many macrolide antibiotics. oup.com One such derivative, 4'-epi-acetamido-4'-deoxyavermectin B1, has shown promise as a novel avermectin endectoside. oup.com The synthesis of 4'-fucosyl avermectin derivatives has also been reported. oup.com

These derivatization strategies, while perhaps less versatile than de novo synthesis or re-glycosylation, provide a straightforward means of introducing new functional groups onto the monosaccharide and probing their impact on biological activity.

Hydroxyl Group Functionalization (e.g., Alkylation, Acylation, Halogenation)

The functionalization of hydroxyl groups on the this compound is a primary strategy for creating novel derivatives. These modifications can alter the compound's physical properties and biological activity.

Alkylation: The introduction of alkyl groups, particularly at the 4'-hydroxyl position, has been a successful approach. The synthesis of 4'-O-alkoxyalkyl avermectin monosaccharides involves the protection of the 5-hydroxyl group on the macrocycle, followed by alkoxyalkylation of the monosaccharide's 4'-hydroxyl group. nih.gov This targeted modification highlights the ability to selectively functionalize the sugar moiety. Patents describe a wide range of possible alkyl substituents, including C1-C12 alkyls and C1-C6 alkoxy-C1-C6 alkyl groups, demonstrating the extensive exploration of this chemical space. google.com

Acylation: The acylation of hydroxyl groups is another common modification. The inherent reactivity of the hydroxyl groups on the glycoside portion of the avermectin structure makes them primary targets for acylation. nih.gov Studies on the related Avermectin B2a have shown that the hydroxyl groups on the sugar are more reactive to acylation than those on the macrocycle. nih.gov This inherent selectivity allows for the targeted synthesis of various ester derivatives. General synthetic routes for preparing acylated avermectin monosaccharide derivatives have been developed, enabling the introduction of a wide array of functional groups. google.com

Halogenation: The introduction of halogen atoms is typically achieved through the use of halogenated building blocks. For instance, derivatives can be prepared using C1-C12 haloalkyl or C1-C12 haloalkoxy substituents. google.com These modifications can significantly impact the electronic properties and lipophilicity of the resulting analogs.

Table 1: Examples of Hydroxyl Group Functionalization on Avermectin Monosaccharide Data based on derivatives of Avermectin B1 monosaccharide.

| Functionalization Type | Position | Reagent/Substituent Example | Reference |

|---|---|---|---|

| Alkylation | 4'-O | Alkoxyalkyl groups | nih.gov |

| Alkylation | 4'-O | C1-C12 alkyl | google.com |

| Acylation | Sugar OH groups | Acetic anhydride | nih.gov |

Stereochemical Inversion and Epimerization Studies

The stereochemistry of this compound is crucial to its function, and studies involving stereochemical inversion and epimerization provide insight into both its stability and the potential for creating new, active stereoisomers.

Under alkaline conditions, avermectins are known to undergo epimerization at the C-2 position. researchgate.netsrce.hr This process initially leads to an equilibrium mixture of the natural compound and its 2-epimer, both of which can ultimately convert to the more stable Δ2,3-isomer through conjugation. researchgate.netresearchgate.net This degradation pathway is a key consideration in the formulation and storage of avermectin-based products. tandfonline.com

Beyond degradation studies, stereochemical inversion is used synthetically to generate novel analogs. A notable example is the synthesis of 4"-epi-amino-avermectins from Avermectin B1. google.com This process involves a deliberate inversion of the stereochemistry at the sugar's 4"-position as part of introducing an amino group. Such strategies generate stereochemical diversity among avermectin analogs, which can lead to compounds with altered biological activity profiles. researchgate.net

Table 2: Reported Epimerization Studies of Avermectins

| Position | Condition | Outcome | Significance | Reference |

|---|---|---|---|---|

| C-2 | Alkaline Hydrolysis | Formation of 2-epimer and Δ2,3-isomer | Understanding of degradation pathway | researchgate.netsrce.hrresearchgate.net |

Introduction of Heteroatomic Substituents

Introducing heteroatoms such as nitrogen, oxygen, or sulfur into the this compound structure is a key strategy for creating derivatives with significantly different chemical and biological profiles. researchgate.net

The synthesis of amino-avermectins is a well-explored area. For example, 4''-deoxy-4''-(S)-amino avermectins have been successfully synthesized from abamectin (B1664291). nih.gov A different approach, leading to 4'-epi-methylamino-4"-deoxyavermectin, involves removing the terminal sugar, preparing a suitable amino-oleandrose derivative, and reattaching it to the aglycone. google.com These methods demonstrate the feasibility of introducing nitrogen at various positions on the sugar moiety.

The introduction of other heteroatoms is often achieved by incorporating heterocyclic scaffolds into the molecular structure. researchgate.net Patent literature also describes a variety of substituents containing heteroatoms, such as those with ether linkages (alkoxyalkyl) or various amino functionalities (-NH2, -NH(alkyl), -N(alkyl)2). google.com These modifications aim to enhance the interaction of the molecule with its biological target.

Table 3: Examples of Heteroatomic Substituents on Avermectin Monosaccharide Analogs Data based on derivatives of Avermectin B1 monosaccharide.

| Heteroatom | Position of Substitution | Type of Derivative | Synthetic Method | Reference |

|---|---|---|---|---|

| Nitrogen | 4" | 4"-epi-Methylamino-4"-deoxy | Glycosidation with amino-sugar | google.com |

| Nitrogen | 4" | 4"-Deoxy-4"-(S)-amino | Staudinger/Aza-Wittig reaction | nih.gov |

| Oxygen | 4'-O | 4'-O-Alkoxyalkyl | Alkoxyalkylation | nih.gov |

Advanced Analytical Methodologies for Avermectin B1b Monosaccharide Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of Avermectin (B7782182) B1b monosaccharide from its parent compound and other related substances. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of avermectins and their derivatives. tandfonline.comresearchgate.net Reversed-phase HPLC, in particular, is widely employed for the quantitative determination of Avermectin B1b and its related compounds. nih.govscispace.com

Various HPLC methods have been developed, often utilizing C18 columns. researchgate.netnih.govscispace.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve effective separation. A common mobile phase consists of a mixture of water, methanol (B129727), and acetonitrile (B52724). srce.hr For instance, one method uses a mobile phase of 15:34:51 (v/v/v) water/methanol/acetonitrile. srce.hr Another method for the analysis of Avermectin B1b employs a mobile phase of methanol and acetonitrile (98:2 v/v) with UV detection at 246 nm. nih.gov

Detection methods coupled with HPLC for avermectin analysis are diverse and include UV detection, fluorescence detection (FLD), and mass spectrometry (MS). tandfonline.comscispace.comresearchgate.net UV detection is often set at around 245 nm. scispace.comnih.gov For enhanced sensitivity and specificity, fluorescence detection can be used, which typically requires a pre-column derivatization step. researchgate.netnih.gov This derivatization, for example with trifluoroacetic anhydride (B1165640) and 1-methylimidazole, converts the avermectins into fluorescent derivatives. researchgate.netnih.gov

Table 1: Exemplary HPLC Conditions for Avermectin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Prodigy C18, 250 x 4.6 mm, 5-µm | SMA C-18 |

| Mobile Phase | Water/Methanol/Acetonitrile (15:34:51, v/v/v) | Methanol/Acetonitrile (98:2, v/v) |

| Flow Rate | Not specified | 0.5 mL/min |

| Detection | Not specified | UV at 246 nm |

| Reference | srce.hr | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times due to the use of sub-2 µm particle size columns. nih.gov UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the simultaneous separation and determination of multiple avermectin residues in various complex matrices, including food products and environmental samples. nih.govmdpi.com

A typical UPLC system for avermectin analysis might utilize a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and/or formic acid) and an organic component (e.g., acetonitrile or methanol). mdpi.comnih.gov The use of additives like ammonium formate and formic acid in the mobile phase can enhance ionization efficiency for mass spectrometry detection. mdpi.com For instance, a method for analyzing avermectins in crops used a mobile phase of aqueous ammonium formate (10 mmol L⁻¹) and methanol with 0.1% formic acid. mdpi.com The rapid separation capabilities of UPLC allow for the analysis of multiple avermectin residues within a few minutes. nih.gov

Gas Chromatography (GC) for Volatile Monosaccharide Derivatives

While liquid chromatography is the predominant technique for avermectin analysis, Gas Chromatography (GC) can also be employed, particularly for volatile derivatives of the compounds. researchgate.netscienceopen.com Direct analysis of Avermectin B1b monosaccharide by GC is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netscienceopen.com

A common derivatization technique is trimethylsilylation, which involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process replaces active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. The resulting TMS derivative of the monosaccharide can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. researchgate.netepa.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and detailed analysis of this compound. tandfonline.comresearchgate.net It provides information on the molecular weight and elemental composition of the molecule and its fragments, which is crucial for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile molecules like avermectin derivatives. tandfonline.comresearchgate.net It is commonly used as the ion source in liquid chromatography-mass spectrometry (LC-MS) systems. In positive ion mode ESI-MS, this compound can be detected as protonated molecules ([M+H]⁺) or as adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). tandfonline.commdpi.com

The choice of mobile phase additives can influence the type of ion formed. For example, the presence of ammonium formate often leads to the formation of ammonium adducts, while sodium adducts can also be observed. mdpi.comnih.gov The accurate mass measurements obtained from high-resolution mass spectrometry (HRMS) coupled with ESI can be used to determine the elemental composition of the parent ion and its fragments, providing strong evidence for the identity of the compound. tandfonline.com

Tandem Mass Spectrometry (MS/MS) for Elucidation of Degradation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of this compound and understanding its degradation pathways. tandfonline.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M+Na]⁺ ion of the monosaccharide) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a characteristic fragmentation pattern or "fingerprint" of the molecule. tandfonline.comnih.gov

The fragmentation pattern of this compound can be compared to that of the parent avermectin compounds to identify common structural motifs and confirm the loss of the second sugar unit. tandfonline.com For example, a characteristic fragmentation of avermectins involves the neutral loss of the sugar moieties. In the case of ivermectin B1a, which is structurally similar to avermectin B1b, observed neutral losses in MS/MS include the monosaccharide and the disaccharide. nih.gov By analyzing the fragmentation patterns of degradation products like the monosaccharide, researchers can piece together the degradation pathways of the parent avermectin under different stress conditions (e.g., acidic, alkaline, oxidative). tandfonline.com

Table 2: Common Ions Observed in Mass Spectrometry of Avermectin Derivatives

| Ion Type | Description | Relevance |

|---|---|---|

| [M+H]⁺ | Protonated molecule | Commonly observed in positive ESI-MS, provides molecular weight information. mdpi.com |

| [M+Na]⁺ | Sodium adduct | Often observed, can be very stable. nih.gov |

| [M+NH₄]⁺ | Ammonium adduct | Formation is favored by the use of ammonium-containing mobile phases. mdpi.com |

| Fragment Ions | Result from the dissociation of the precursor ion in MS/MS | Provide structural information and are used to elucidate degradation pathways. tandfonline.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. epo.org It provides detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignments of all proton and carbon signals. tandfonline.com

One-dimensional NMR provides the fundamental spectral data for the molecule. The spectra of this compound are compared against the parent Avermectin B1b compound to confirm the structural changes. tandfonline.com

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum displays signals for every unique proton in the molecule. The key diagnostic feature for the formation of the monosaccharide is the disappearance of the signals corresponding to the terminal oleandrose (B1235672) unit present in the parent disaccharide compound. Specifically, the anomeric proton signal of the second sugar vanishes. The remaining proton signals for the macrocyclic aglycone and the first sugar moiety show only minor shifts compared to the parent Avermectin B1b, confirming the integrity of the rest of the structure. tandfonline.comresearchgate.net Protons on carbons adjacent to electronegative atoms (like oxygen) or double bonds typically resonate at lower fields (higher ppm values). libretexts.orgopenstax.org

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom. Similar to the proton spectrum, the most significant change observed in the ¹³C NMR spectrum of this compound is the absence of resonances from the terminal sugar. tandfonline.com The chemical shifts of the carbon atoms in the macrocycle and the remaining sugar are largely preserved. Conjugation and the presence of electronegative substituents significantly influence carbon chemical shifts. organicchemistrydata.org The loss of the second saccharide unit results in notable chemical shift changes for the carbon at the former glycosidic linkage (C-4′) and its neighboring atoms. tandfonline.com

The following table provides representative ¹H and ¹³C NMR chemical shift data for the key oleandrose sugar moiety and the linkage site in Avermectin monosaccharide, as determined from studies on its close analogue, Avermectin B1a monosaccharide. tandfonline.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1' | ~4.7-4.8 | ~95-98 |

| 2' | ~3.5-3.6 | ~35-37 |

| 3' | ~3.1-3.2 | ~78-80 |

| 4' | ~3.0-3.1 | ~68-70 |

| 5' | ~3.8-3.9 | ~67-69 |

| 6' (CH₃) | ~1.2-1.3 | ~18-20 |

| 3'-OCH₃ | ~3.4-3.5 | ~57-59 |

| C13 (Linkage) | Not Applicable | ~77-79 |

While 1D NMR suggests the structure, 2D NMR experiments are required for definitive proof by establishing connectivity between atoms. youtube.comacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within individual spin systems, such as the sequence of protons around the macrocycle and within the oleandrose sugar ring. tandfonline.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This powerful technique allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry and conformation of the molecule. For instance, it can confirm the α-anomeric configuration of the glycosidic bond by showing a spatial correlation between the anomeric proton (H-1′) and protons on the aglycone, such as H-13. researchgate.net

One-Dimensional (1D) NMR (¹H, ¹³C)

Advanced Optical Spectroscopies (e.g., Circular Dichroism) for Chiral Analysis

This compound is a chiral molecule with numerous stereocenters. Advanced optical spectroscopies are employed to analyze its three-dimensional structure.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light versus right-handed circularly polarized light. chemistry-chemists.com Since chiral molecules interact differently with these two forms of light, a CD spectrum provides information about the molecule's absolute configuration and conformation in solution. chemistry-chemists.commdpi.com For a complex molecule like this compound, the CD spectrum is a unique fingerprint arising from the contributions of the chiral centers in both the macrocyclic lactone and the sugar moiety. It is particularly sensitive to the conformation of the chromophoric groups, such as the diene system within the macrocycle. While specific CD studies on this compound are not widely published, the technique is a standard tool for confirming stereochemical integrity and comparing the chiral properties of derivatives to parent compounds in natural product analysis. chemistry-chemists.com

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov For this compound, derivatization is primarily employed to enhance detection sensitivity and improve chromatographic performance, especially in High-Performance Liquid Chromatography (HPLC). nih.govtandfonline.com

The hydroxyl groups on the this compound molecule lack a strong native chromophore or fluorophore, making highly sensitive detection by UV or fluorescence detectors challenging. To overcome this, derivatization strategies introduce a fluorescent tag into the molecule. A widely used method involves the acylation of the hydroxyl groups with a fluorescent reagent. nih.govfao.org

A common and effective strategy is derivatization with trifluoroacetic anhydride (TFAA) in the presence of a catalyst like N-methylimidazole. nih.govfao.org This reaction converts the hydroxyl groups into highly fluorescent esters. The resulting derivative can be detected with extremely high sensitivity using an HPLC system equipped with a fluorescence detector (HPLC-FLD). This approach allows for the quantification of trace amounts of the monosaccharide in complex matrices. nih.gov

| Derivatization Reagent | Purpose | Analytical Technique | Reference(s) |

| Trifluoroacetic Anhydride (TFAA) | Forms a fluorescent derivative by reacting with hydroxyl groups. | HPLC-FLD | nih.gov, fao.org |

| N-methylimidazole | Used as a catalyst in the TFAA derivatization reaction. | HPLC-FLD | fao.org |

| Ethanethiol | Used for derivatizing monosaccharides for gas chromatography. | GC/MS | science.gov |

Molecular Interactions and Biochemical Mechanisms of Avermectin Monosaccharide Variants

Binding Site Analysis of Monosaccharide Derivatives with Invertebrate Ligand-Gated Ion Channels (e.g., Glutamate-Gated Chloride Channels)

Avermectin (B7782182) derivatives, including the monosaccharide forms, exert their potent anthelmintic and insecticidal effects primarily by targeting ligand-gated ion channels (LGICs) in invertebrates. The principal target is the glutamate-gated chloride channel (GluCl), a receptor exclusive to invertebrates, making it a selective target. frontiersin.orgplos.org Avermectins act as positive allosteric modulators of these channels. nih.gov They bind with high affinity to a site distinct from that of the endogenous ligand, L-glutamate. nih.govnih.gov

Research on various GluCl subunits from the parasitic nematode Haemonchus contortus confirms that these channels are activated by ivermectin. nih.gov The sensitivity to both glutamate (B1630785) and ivermectin can vary significantly between homologous subunits from different species, suggesting that subtle differences in the binding pocket influence drug efficacy. nih.gov

The binding of an avermectin derivative to the transmembrane domain of a GluCl channel is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the receptor. frontiersin.org Based on mutagenesis and structural studies, the mechanism involves the insertion of the lipophilic avermectin molecule between the transmembrane helices of adjacent subunits. nih.gov

This binding event triggers a global conformational change that propagates throughout the receptor's structure. frontiersin.org Molecular dynamics simulations and voltage-clamp fluorometry have demonstrated that the conformational shift is not localized to the transmembrane domain but extends to the extracellular ligand-binding domain where the neurotransmitter (glutamate) binds. frontiersin.org This structural rearrangement provides a physical basis for the allosteric potentiation observed with these compounds.

Avermectin B1b monosaccharide and related compounds function as positive allosteric modulators of GluCls, meaning their binding influences the channel's response to the primary agonist, glutamate. nih.gov This modulation manifests in two primary ways:

Potentiation: At low concentrations, avermectins enhance the current induced by the agonist. They can significantly increase the receptor's apparent affinity for glutamate, causing the channel to open at lower neurotransmitter concentrations than it normally would. nih.govnih.gov

Direct Activation: At higher concentrations, avermectins can directly activate the channel, causing it to open even in the absence of glutamate. nih.gov

This allosteric interaction is a key feature of its mechanism. For example, in studies with a Haemonchus contortus GluCl subunit, the presence of 10 μM glutamate increased the binding affinity for ivermectin by sevenfold, clearly demonstrating a cooperative relationship between the two ligands. nih.gov The binding of ivermectin can induce conformational changes in the glutamate-binding site, effectively "priming" the receptor to be more sensitive to its natural ligand. frontiersin.org This mechanism allows a small amount of the drug to have a profound physiological effect, leading to an influx of chloride ions that hyperpolarizes the nerve or muscle cell membrane, resulting in paralysis of the invertebrate. plos.org

| Modulatory Effect | Concentration | Mechanism | Consequence for Channel |

| Potentiation | Low | Increases receptor affinity for glutamate | Channel opens at lower agonist concentrations |

| Direct Activation | High | Induces channel-opening conformational change | Channel opens in the absence of agonist |

Conformational Analysis at Binding Interfaces

Interactions with ATP-Binding Cassette (ABC) Transporters and Efflux Mechanisms (Non-Mammalian Cellular Studies)

In both the avermectin-producing bacterium and target invertebrate parasites, ATP-binding cassette (ABC) transporters play a crucial role in the movement of avermectins across cell membranes. nih.govresearchgate.net These transporters function as efflux pumps, actively transporting substrates out of the cell, a mechanism often associated with drug resistance.

In the producing organism, Streptomyces avermitilis, an ABC transporter encoded by the avtAB operon has been identified as an avermectin efflux pump. researchgate.net This transporter is homologous to the mammalian P-glycoprotein (P-gp). researchgate.net While inactivating the avtAB genes had no discernible effect, significantly increasing their expression led to a two-fold enhancement in avermectin production. researchgate.net This suggests that by efficiently exporting the newly synthesized avermectin, the transporter reduces intracellular concentrations, thereby preventing potential feedback inhibition on the biosynthetic pathway and protecting the cell from its own toxic product. researchgate.net

In target nematodes, ABC transporters are a key part of the defense mechanism against xenobiotics and are implicated in the development of anthelmintic resistance. nih.gov The interaction of avermectins with these transporters can differ significantly from other, structurally related compounds. For example, ivermectin is a strong substrate and inducer of nematode P-glycoproteins, whereas moxidectin (B1677422) shows a much weaker interaction. nih.gov This differential interaction with efflux pumps is believed to contribute to the varying efficacy and resistance profiles among different macrocyclic lactone drugs. nih.gov

Enzymatic Transformations of this compound by Microbial Systems

Microbial systems, particularly the actinomycete Streptomyces avermitilis, are the natural source of avermectins and possess the complete enzymatic machinery for their biosynthesis. brieflands.comresearchgate.net This biosynthetic capability also provides a foundation for enzymatic transformations to create derivatives like the this compound. Microbial transformations can involve either the targeted use of isolated enzymes or the bioconversion capabilities of whole-cell systems. nih.gov

The production of specific avermectin components is highly dependent on the fermentation conditions and the genetic makeup of the microbial strain. researchgate.net For instance, the composition of the culture medium, especially the carbon and nitrogen sources, directly influences the yield of Avermectin B1b. brieflands.comresearchgate.net Beyond de novo synthesis, microorganisms can be engineered to perform specific modifications on the avermectin scaffold. This field of biocatalysis allows for the creation of novel analogues through reactions like glycosylation, deglycosylation, and hydroxylation under mild conditions. usu.edu

The conversion of the naturally produced Avermectin B1b, which contains a disaccharide of L-oleandrose, into its monosaccharide form requires the specific cleavage of a glycosidic bond. This is achieved using enzymes known as glycosidases (or glycoside hydrolases). neb.com

Glycosidases are enzymes that catalyze the hydrolysis of the bond linking a sugar to another molecule. neb.com Recombinant glycosidases, such as those derived from S. avermitilis itself, can be employed to selectively remove the terminal oleandrose (B1235672) unit from the disaccharide chain of Avermectin B1b, yielding the this compound. This enzymatic approach is highly specific and occurs under mild pH and temperature conditions, preventing the degradation of the sensitive macrolactone core that can occur with harsh acid hydrolysis.

Other modifying enzymes found in microbial systems can also transform the avermectin structure. Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to an acceptor molecule. usu.edu While often involved in the initial biosynthesis, novel glycosyltransferases from various microorganisms could potentially be used to add different sugar units to an avermectin aglycone or monosaccharide, creating a library of new derivatives. usu.edu Additionally, cytochrome P450 monooxygenases are responsible for hydroxylation reactions, which represent another route for microbial modification of the avermectin core structure. nih.gov

| Enzyme Class | Function in Avermectin Modification | Example Application |

| Glycosidase | Cleaves glycosidic bonds | Removal of one oleandrose unit to form the monosaccharide |

| Glycosyltransferase | Adds sugar moieties | Addition of a novel sugar to the aglycone |

| P450 Monooxygenase | Catalyzes hydroxylation | Addition of a hydroxyl group to the macrolactone core |

The primary bioconversion pathway to obtain this compound from its parent disaccharide involves a single enzymatic deglycosylation step.

Pathway: Avermectin B1b (disaccharide) + H₂O ---(Glycosidase)--> this compound + L-oleandrose

The key metabolite formed in this specific pathway is the this compound. If the reaction is allowed to proceed further with an appropriate enzyme, or if a different glycosidase is used, the second sugar unit can also be removed to yield the Avermectin B1b aglycone .

In the broader context of microbial metabolism, S. avermitilis fermentation leads to the formation of a spectrum of avermectin compounds. The biosynthesis starts from primary metabolites like acetate (B1210297) and propionate (B1217596), which are assembled by a large polyketide synthase (PKS). researchgate.net Subsequent tailoring steps, including oxidation and glycosylation, produce the final natural products. The ratio and quantity of these metabolites, including Avermectin B1b, are heavily influenced by the metabolic state of the cell, which can be manipulated through fermentation parameters. researchgate.net For example, studies have optimized the production of Avermectin B1b to levels of approximately 17 mg/L by carefully selecting the medium composition and incubation conditions. researchgate.net These native pathways and the enzymes they contain represent a rich resource for generating a variety of avermectin metabolites through bioconversion.

Glycosidases and Other Modifying Enzymes

Structure-Activity Relationships Correlating Monosaccharide Structure with Non-Clinical Biological Activity Profiles

The biological activity of avermectin derivatives is intricately linked to their chemical structure, with modifications to the macrocyclic lactone core, the substituent at the C-25 position, and the oleandrose sugar moieties significantly influencing their potency and spectrum of activity. The removal of one of the two oleandrose sugar units to form the monosaccharide derivative results in a notable change in biological efficacy.

Research into the structure-activity relationships of avermectin variants has consistently demonstrated that the disaccharide forms are generally the most potent. satoshi-omura.info However, the corresponding monosaccharides, while being two- to fourfold less active than the parent compounds, are considerably more active than the aglycone forms, which lack both sugar moieties. acs.org This indicates that the presence of at least one sugar unit is crucial for maintaining significant biological activity. The aglycones have been shown to be more than thirtyfold less active than the parent disaccharides. acs.org

Modifications to the terminal sugar of the avermectin have been a strategy to enhance potency and biological activity. nih.gov For instance, the development of selamectin, a monosaccharide derivative, highlights how targeted changes to the monosaccharide structure can yield compounds with specific biological profiles. nih.govcabidigitallibrary.org

Detailed non-clinical studies in sheep have provided insights into the comparative efficacy of avermectin monosaccharides against various gastrointestinal helminths. The data from these studies, while not always providing specific LC50 values, offers a clear comparative framework for understanding the activity of these compounds.

Research Findings on Biological Activity

The following table summarizes the efficacy of Avermectin B1 monosaccharide (B1MS) in comparison to its parent compound (Avermectin B1) and other derivatives against a range of adult gastrointestinal helminths in experimentally infected sheep. The efficacy is graded on a scale where 3 indicates >90% efficacy, 2 indicates 75-90% efficacy, 1 indicates 50-74% efficacy, and 0 indicates <50% efficacy. acs.org

| Compound | Dose (mg/kg) | Haemonchus contortus | Ostertagia circumcincta | Trichostrongylus axei | Trichostrongylus colubriformis | Cooperia spp. | Oesophagostomum columbianum |

|---|---|---|---|---|---|---|---|

| Avermectin B1 | 0.05 | 3 | 3 | 3 | 3 | 3 | 3 |

| Avermectin B1 Monosaccharide (B1MS) | 0.15 | 2 | 2 | 3 | 3 | 3 | 0 |

| 22,23-dihydroavermectin B1 (H2B1) | 0.1 | 3 | 3 | 3 | 3 | 3 | 3 |

| 22,23-dihydroavermectin B1 Monosaccharide (H2B1MS) | 0.3 | 3 | 3 | 3 | 3 | 2 | 3 |

| 22,23-dihydroavermectin B1 Aglycone (H2B1AG) | 3.0 | 1 | 2 | 3 | 3 | 1 | 3 |

Data sourced from "Pesticide Synthesis Through Rational Approaches" acs.org

This data clearly illustrates that while Avermectin B1 monosaccharide requires a higher dose to achieve comparable efficacy to the parent disaccharide, it still demonstrates significant activity against several helminth species. acs.org Specifically, at a dose of 0.15 mg/kg, B1MS showed high efficacy (>90%) against Trichostrongylus axei and Trichostrongylus colubriformis. acs.org Its activity was reduced against Haemonchus contortus and Ostertagia circumcincta (75-90% efficacy) and was significantly lower against Oesophagostomum columbianum (<50% efficacy) at this dose. acs.org

Further studies have synthesized and evaluated numerous other avermectin derivatives, including those with modifications at the 4"-position of the monosaccharide, leading to compounds with potent insecticidal activities. nih.govregulations.gov

Environmental Transformations and Bioremediation of Avermectin B1b Monosaccharide

Photodegradation Pathways and Products in Aquatic Environments

In aquatic environments, avermectin (B7782182) compounds, including the B1b monosaccharide, are susceptible to photodegradation, a process driven by exposure to light. wikipedia.orgnih.gov This degradation can occur through direct absorption of solar radiation or indirectly through reactions with other light-activated molecules in the water. nih.gov While specific studies focusing solely on Avermectin B1b monosaccharide are limited, research on the broader avermectin family indicates that photodegradation is a significant dissipation route. wikipedia.orgiwaponline.com The half-life of avermectins can vary from as short as half a day to 23 days depending on the substrate and conditions. wikipedia.org One of the known photolytic degradation products of the related Avermectin B1a is the 8,9-Z isomer. tandfonline.comsrce.hr The rate and extent of photodegradation are influenced by factors such as water depth, turbidity, and the presence of photosensitizing substances.

Microbial Degradation and Biotransformation in Soil and Sediment

Microbial activity is a primary driver of this compound degradation in soil and sediment environments. researchgate.net A diverse range of soil microorganisms, including bacteria and fungi, possess the metabolic capabilities to break down this complex molecule. researchgate.netnih.gov The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture levels. Studies on the broader avermectin group have shown that dissipation is significantly faster in non-sterile soils compared to sterile soils, highlighting the critical role of microbes. researchgate.net For instance, the half-life of abamectin (B1664291) (a mixture of avermectin B1a and B1b) in some soils can be as short as four days under aerobic conditions. researchgate.net

Identification of Degradation Products and Intermediates (e.g., Avermectin Monosaccharide, Aglycone)

The microbial breakdown of avermectins, including the B1b monosaccharide, proceeds through a series of steps, leading to the formation of various degradation products and intermediates. A key initial step is the hydrolysis of the glycosidic bond. In the case of the parent Avermectin B1b, this would first yield this compound and subsequently the Avermectin B1b aglycone. srce.hrtoku-e.comechemi.com This process involves the removal of the sugar moieties from the macrocyclic lactone core. researchgate.net Further degradation of the aglycone can occur, leading to smaller, less complex molecules. toku-e.com

Table 1: Key Degradation Products of Avermectin B1b

| Precursor Compound | Degradation Product | Transformation Process |

| Avermectin B1b | This compound | Hydrolysis of the terminal saccharide unit echemi.com |

| This compound | Avermectin B1b aglycone | Hydrolysis of the remaining saccharide unit toku-e.com |

This table is based on the general degradation pathway of avermectins.

Role of Specific Microbial Species and Enzymes

Specific microbial species have been identified as being capable of degrading avermectins. For example, strains of Streptomyces avermitilis, the bacterium that produces avermectins, can also metabolize them. mdpi.com Other identified degrading bacteria include Bacteroidetes endosymbiont strain LYH and Burkholderia sp. GB-01. researchgate.net Fungi, particularly white-rot fungi, are also recognized for their ability to degrade a wide range of organic pollutants through the action of powerful extracellular enzymes. nih.govresearchgate.net

The enzymatic machinery involved in this biodegradation is diverse. Key enzyme classes include:

Hydrolases: These enzymes, such as esterases, are responsible for breaking the ester and glycosidic bonds in the avermectin molecule, leading to the formation of the monosaccharide and aglycone. nih.govcore.ac.uk

Oxidoreductases: This class includes enzymes like laccases, peroxidases, and cytochrome P450 monooxygenases. nih.govcore.ac.uk They play a crucial role in the further breakdown of the aglycone ring structure through oxidative reactions. core.ac.uk

Hydrolytic Stability and Chemical Degradation under Environmental Conditions

This compound exhibits limited stability under certain chemical conditions found in the environment. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant degradation pathway, particularly under acidic conditions. tandfonline.comsrce.hr Mild acidic environments can catalyze the cleavage of the glycosidic bond, leading to the formation of the aglycone derivative. srce.hr In contrast, alkaline conditions can lead to different transformations, such as epimerization. srce.hr The rate of hydrolysis is influenced by pH and temperature, with degradation generally being more rapid at environmentally relevant temperatures than at colder storage temperatures. fao.org

Sorption and Desorption Dynamics in Environmental Matrices

The fate and transport of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. nih.gov Avermectins, in general, exhibit a high affinity for soil particles, particularly organic matter. d-nb.infopiat.org.nzresearchgate.net This strong binding, quantified by high sorption coefficients (Kd and KOC), results in low mobility in soil, reducing the likelihood of leaching into groundwater. researchgate.netd-nb.infopiat.org.nz However, this strong sorption also means that the compound can persist in the upper soil layers, making it available for uptake by soil organisms or for surface runoff. nih.gov Desorption, the release of the compound from soil particles, is generally a slow process. researchgate.net The dynamics of sorption and desorption are critical in determining the bioavailability of this compound to degrading microorganisms. nih.gov

Development of Bioremediation Strategies for Avermectin-Contaminated Sites

The understanding of the environmental transformations of this compound provides a foundation for developing bioremediation strategies for contaminated sites. nih.gov Bioremediation utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. frontiersin.org

Potential bioremediation approaches include:

Bioaugmentation: This involves introducing specific, highly efficient avermectin-degrading microbial strains (like the identified Bacteroidetes and Burkholderia species) to the contaminated soil or water to enhance the rate of degradation. researchgate.net

Biostimulation: This strategy focuses on stimulating the activity of the indigenous microbial populations already present at a contaminated site by providing them with necessary nutrients and optimizing environmental conditions (e.g., aeration, moisture) to promote the growth and degradative activity of the native microorganisms. frontiersin.org

Enzyme-mediated remediation: This involves the direct application of isolated enzymes, such as hydrolases and oxidoreductases, to the contaminated matrix. nih.govcore.ac.uk This approach can be faster and more targeted than using whole microbial cells. nih.gov

Further research is needed to optimize these strategies for field-scale application, including the selection of robust microbial strains and the development of cost-effective methods for applying and sustaining microbial and enzymatic activity in the environment.

Future Research Directions and Unexplored Avenues in Avermectin B1b Monosaccharide Chemistry and Biology

Chemoenzymatic Synthesis of Complex Glycoside Derivatives with Tailored Features

The future of Avermectin (B7782182) B1b monosaccharide chemistry lies in the sophisticated synthesis of novel glycoside derivatives designed with specific properties. Chemoenzymatic synthesis, which combines the precision of enzymatic catalysts with the versatility of chemical reactions, offers a powerful platform for this purpose. nih.govnih.gov This approach can overcome the challenges of traditional chemical synthesis, such as the need for extensive protecting group strategies and the difficulty in achieving stereoselectivity. nih.gov

Research efforts can focus on using the Avermectin B1b monosaccharide as a glycosyl acceptor. Enzymes like glycosyltransferases (GTs) can be employed to attach a wide variety of sugar moieties to the 4'-hydroxyl group. For instance, UDP-glycosyltransferases (UGTs) have been successfully used to glycosylate Avermectin B1a, yielding derivatives with enhanced water solubility and significantly increased anti-nematodal activity. nih.gov A similar strategy could be applied to the B1b monosaccharide to generate a library of novel compounds. nih.govescholarship.org

Table 1: Potential Chemoenzymatic Strategies for this compound Derivatization

| Strategy | Description | Key Enzymes/Reagents | Desired Feature |

|---|---|---|---|

| Enzymatic Glycosylation | Attaching new sugar units to the 4'-OH group of the monosaccharide. nih.gov | UDP-glycosyltransferases (UGTs) from sources like Bacillus licheniformis. nih.gov | Enhanced water solubility, increased potency. nih.gov |

| Chemical Glycosylation | Coupling chemically synthesized, activated sugar donors to the monosaccharide. rsc.org | Glycosyl fluorides, N-iodosuccinimide. rsc.orgresearchgate.net | Resistance to hydrolysis, novel sugar appendages. rsc.org |

| One-Pot Chemoenzymatic Process | Combining chemical donor synthesis and enzymatic transglycosylation in a single reaction vessel. nih.gov | Triazine-type glycosyl donors, α-N-acetylglucosaminidase. nih.gov | Increased efficiency, streamlined synthesis. |

Advanced Structural Biology Studies of Monosaccharide-Target Protein Complexes

A fundamental understanding of how this compound interacts with its biological targets at an atomic level is crucial for rational drug design. While computational models have provided initial insights into the binding of avermectin homologues with proteins like glutamate-gated chloride channels (GluCls) and RNA-dependent RNA polymerase (RdRp), high-resolution structural data is largely outstanding. nih.govnih.govnih.gov

Future research must employ advanced structural biology techniques such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and high-field nuclear magnetic resonance (NMR) spectroscopy. These methods can reveal the precise three-dimensional arrangement of the monosaccharide within the binding pocket of its target proteins. Cryo-EM is particularly promising for large membrane protein complexes like GluCls, which are the primary targets for avermectins' anthelmintic activity. nih.gov

Detailed structural information would elucidate the specific roles of the monosaccharide's functional groups in protein binding. It would highlight key hydrogen bonds, hydrophobic interactions, and van der Waals forces that determine binding affinity and specificity. nih.gov For example, computational studies on ivermectin (which includes 22,23-dihydro-avermectin B1b) have identified potential hydrogen bonds and hydrophobic interactions with residues in the binding pockets of targets like helicase and importin-α. nih.govnih.gov Validating and refining these models with experimental structures of the monosaccharide complex will be a significant leap forward, enabling the design of derivatives with improved affinity and selectivity.

Table 2: Key Protein Targets and Structural Investigation Methods for this compound

| Target Protein | Organism/System | Rationale for Study | Potential Technique |

|---|---|---|---|

| Glutamate-gated Chloride Channel (GluCl) | Invertebrate pests (e.g., Haemonchus contortus) | Primary target for anthelmintic and insecticidal activity. nih.gov | Cryo-Electron Microscopy (Cryo-EM) |

| P2X4 Receptor | Human | A known allosteric modulation target, important for understanding off-target effects and potential therapeutic uses. researchgate.net | X-ray Crystallography, Cryo-EM |

| γ-Aminobutyric Acid (GABA) Receptor | Invertebrates/Mammals | Secondary target contributing to biological activity. researchgate.net | Cryo-EM |

| Importin-α/β | Viruses/Eukaryotes | Potential antiviral target; understanding nuclear import inhibition. nih.gov | X-ray Crystallography |

Application in Agrochemistry Beyond Traditional Uses (e.g., as Bio-regulators, Synergists)

While the avermectin family is renowned for its potent insecticidal, acaricidal, and nematicidal properties, the potential applications of this compound derivatives in agrochemistry are not limited to direct pest control. nih.govresearchgate.net Future research should explore novel roles for these compounds as bio-regulators or synergists.